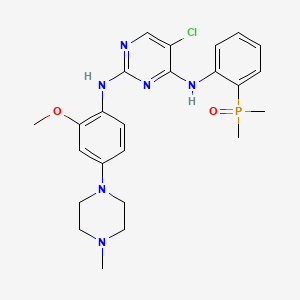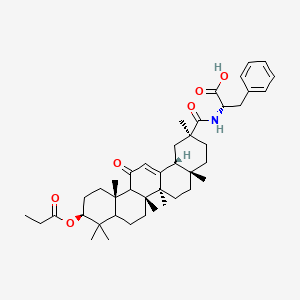
PROTAC BRD9 Degrader-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD9 Degrader-5 is a proteolysis targeting chimera (PROTAC) designed specifically for the degradation of Bromodomain-containing protein 9 (BRD9). This compound is part of a novel class of therapeutic agents that leverage the cell’s natural protein degradation machinery to selectively target and degrade specific proteins. BRD9 is a component of the noncanonical SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression and maintaining chromatin structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD9 Degrader-5 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The synthesis of the BRD9-binding ligand and the E3 ligase-recruiting ligand.
Linker Attachment: The attachment of a linker molecule to one of the ligands.
Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the linker or ligand sites.
Reduction: Reduction reactions may be used to modify the ligands or linkers during synthesis.
Substitution: Substitution reactions are common in the synthesis of the ligands and the attachment of the linker.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major product of these reactions is the final PROTAC molecule, this compound, which is characterized by its ability to selectively degrade BRD9 .
Aplicaciones Científicas De Investigación
PROTAC BRD9 Degrader-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of BRD9 and its effects on chromatin remodeling and gene expression.
Biology: Helps in understanding the role of BRD9 in various biological processes, including cell cycle regulation and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where BRD9 is implicated.
Mecanismo De Acción
PROTAC BRD9 Degrader-5 functions by recruiting an E3 ubiquitin ligase to BRD9, facilitating its ubiquitination and subsequent degradation by the proteasome. This process involves the following steps:
Binding: The BRD9-binding ligand of the PROTAC binds to BRD9.
Recruitment: The E3 ligase-recruiting ligand binds to an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates BRD9.
Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome.
Comparación Con Compuestos Similares
PROTAC BRD9 Degrader-2: Another PROTAC targeting BRD9 with similar degradation capabilities.
CFT8634: A clinical-stage BRD9 degrader with applications in multiple myeloma and other cancers.
VZ185: A potent and selective degrader of BRD9 and its homolog BRD7.
Uniqueness: PROTAC BRD9 Degrader-5 is unique in its specific design for BRD9 degradation, offering high selectivity and potency. Its ability to selectively degrade BRD9 without affecting other bromodomain-containing proteins makes it a valuable tool for research and therapeutic applications .
Propiedades
Fórmula molecular |
C39H42ClF3N6O4 |
|---|---|
Peso molecular |
751.2 g/mol |
Nombre IUPAC |
3-[4-[4-[1-[[2-chloro-6-methoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperidin-4-yl]piperidin-1-yl]-3-(trifluoromethyl)anilino]piperidine-2,6-dione |
InChI |
InChI=1S/C39H42ClF3N6O4/c1-47-21-29(27-7-12-44-20-28(27)38(47)52)25-17-32(40)30(35(18-25)53-2)22-48-13-8-23(9-14-48)24-10-15-49(16-11-24)34-5-3-26(19-31(34)39(41,42)43)45-33-4-6-36(50)46-37(33)51/h3,5,7,12,17-21,23-24,33,45H,4,6,8-11,13-16,22H2,1-2H3,(H,46,50,51) |
Clave InChI |
XWWMLLHGTUENSB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)Cl)CN4CCC(CC4)C5CCN(CC5)C6=C(C=C(C=C6)NC7CCC(=O)NC7=O)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

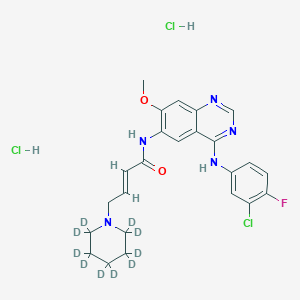

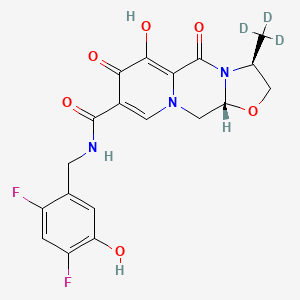
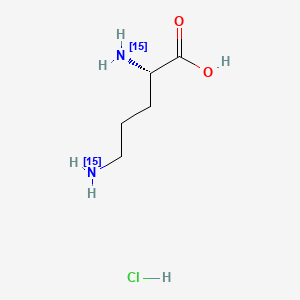
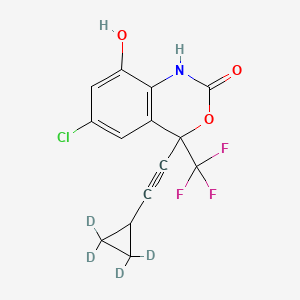

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)


